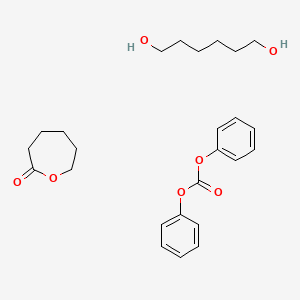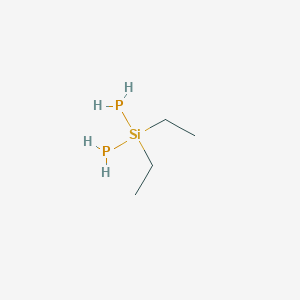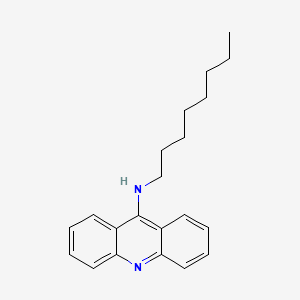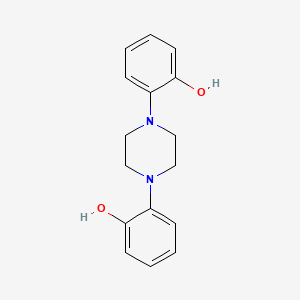
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester is a chemical compound with the molecular formula C16H23O5P and a molecular weight of 326.325. This compound is known for its unique structure, which includes a phosphonic acid group and a diethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester typically involves the reaction of phosphonic acid derivatives with appropriate organic compounds under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and purity of the compound .
Analyse Chemischer Reaktionen
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, dimethyl ester: Similar in structure but with different ester groups, leading to variations in chemical properties and applications.
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, monoethyl ester: Contains only one ester group, resulting in different reactivity and uses.
Phosphonic acid, (2-acetyl-3-oxo-1-phenylbutyl)-, triethyl ester: With three ester groups, this compound exhibits unique chemical behavior compared to the diethyl ester variant.
Eigenschaften
CAS-Nummer |
109262-52-4 |
|---|---|
Molekularformel |
C16H23O5P |
Molekulargewicht |
326.32 g/mol |
IUPAC-Name |
3-[diethoxyphosphoryl(phenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C16H23O5P/c1-5-20-22(19,21-6-2)16(14-10-8-7-9-11-14)15(12(3)17)13(4)18/h7-11,15-16H,5-6H2,1-4H3 |
InChI-Schlüssel |
GEYDOPPDHKNRNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)C(C(=O)C)C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)

![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)
![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)





